molecular formula C16H20N4 B8703555 N-Methyl-2-(4-phenylpiperidin-1-yl)pyrimidin-4-amine CAS No. 131039-21-9

N-Methyl-2-(4-phenylpiperidin-1-yl)pyrimidin-4-amine

Cat. No. B8703555
CAS RN: 131039-21-9
M. Wt: 268.36 g/mol
InChI Key: VEMVPXINNJDKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(4-phenylpiperidin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H20N4 and its molecular weight is 268.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-2-(4-phenylpiperidin-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2-(4-phenylpiperidin-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

131039-21-9

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

N-methyl-2-(4-phenylpiperidin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C16H20N4/c1-17-15-7-10-18-16(19-15)20-11-8-14(9-12-20)13-5-3-2-4-6-13/h2-7,10,14H,8-9,11-12H2,1H3,(H,17,18,19)

InChI Key

VEMVPXINNJDKBZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1)N2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Two hundred milliliters of n-butanol was added to 3.0 g (0.02 mole) of 2-chloro-4-methylaminopyrimidine and 8.4 g (0.05 mole) of 4-phenylpiperidine, and the mixture was heated at 130° C. for 1 hour. The reaction mixture was concentrated under reduced pressure, and extracted with dichloromethane. The dichloromethane layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 4.0 g (yield 71%) of the desired compound as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.